molecular formula C5H10O B14754175 (S)-trans-3-Penten-2-ol CAS No. 926-58-9

(S)-trans-3-Penten-2-ol

Cat. No.: B14754175
CAS No.: 926-58-9
M. Wt: 86.13 g/mol
InChI Key: GJYMQFMQRRNLCY-BHYDHMSTSA-N
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Description

(E,2S)-pent-3-en-2-ol is an organic compound characterized by its unique structure, which includes a double bond and a hydroxyl group. This compound is a chiral molecule, meaning it has non-superimposable mirror images, and it exists in the (E) configuration, indicating the arrangement of substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,2S)-pent-3-en-2-ol can be achieved through various methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. Another method includes the use of enantioselective hydrogenation of alkenes. The reaction conditions typically involve the use of specific catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of (E,2S)-pent-3-en-2-ol often involves large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(E,2S)-pent-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form the corresponding saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of pent-3-en-2-one or pent-3-en-2-al.

    Reduction: Formation of pentan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(E,2S)-pent-3-en-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (E,2S)-pent-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and double bond play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include enzymatic catalysis and receptor-mediated processes.

Comparison with Similar Compounds

Similar Compounds

    (Z,2S)-pent-3-en-2-ol: Differing in the configuration around the double bond.

    pent-3-en-2-ol: Lacking the specific (E) configuration.

    pentan-2-ol: Saturated analog without the double bond.

Uniqueness

(E,2S)-pent-3-en-2-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature and the presence of both a hydroxyl group and a double bond make it a valuable compound in various fields of research and industry.

Properties

CAS No.

926-58-9

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

(E,2S)-pent-3-en-2-ol

InChI

InChI=1S/C5H10O/c1-3-4-5(2)6/h3-6H,1-2H3/b4-3+/t5-/m0/s1

InChI Key

GJYMQFMQRRNLCY-BHYDHMSTSA-N

Isomeric SMILES

C/C=C/[C@H](C)O

Canonical SMILES

CC=CC(C)O

Origin of Product

United States

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